2-(6-Bromopyridin-3-yl)ethanamine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This achiral halogenated pyridinyl-ethylamine is a key intermediate for SAR studies. Its primary amine and 6-bromo handle enable efficient cross-coupling, essential for rapid chemical diversity generation in BRD4 inhibitor and kinase programs. Its achiral nature eliminates costly chiral resolution, providing a streamlined entry point for hit-to-lead campaigns.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 910391-38-7
Cat. No. B1441600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-3-yl)ethanamine
CAS910391-38-7
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCN)Br
InChIInChI=1S/C7H9BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
InChIKeyFYYOUQWQNLWSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-3-yl)ethanamine (CAS 910391-38-7): Structural Overview and Procurement Significance


2-(6-Bromopyridin-3-yl)ethanamine (CAS 910391-38-7) is a halogenated pyridinyl-ethylamine derivative with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, primarily due to its primary amine handle and an aryl bromide moiety that enables further functionalization via cross-coupling reactions . It is a key building block in the synthesis of more complex pharmacologically active molecules, distinguishing it from simple end-point active pharmaceutical ingredients.

Critical Differentiators: Why Substituting 2-(6-Bromopyridin-3-yl)ethanamine with Close Analogs Compromises Synthetic Utility


In-class substitution of 2-(6-Bromopyridin-3-yl)ethanamine is not a trivial decision, as its specific halogenation pattern and achiral, unbranched ethylamine linker are critical for its intended synthetic applications. Replacing the bromine atom with a different halogen (e.g., chloro or fluoro) drastically alters its reactivity in transition metal-catalyzed cross-coupling reactions, a cornerstone of its utility. Furthermore, swapping it for a close analog like 1-(6-Bromopyridin-3-yl)ethanamine introduces a chiral center and an alpha-methyl group, which imparts significant steric bulk and alters the compound's overall topology. This changes its behavior both as a synthetic intermediate and as a precursor in structure-activity relationship (SAR) studies, potentially leading to different biological outcomes in final drug candidates [1].

Quantitative Evidence Guide: Comparative Reactivity and Biological Activity of 2-(6-Bromopyridin-3-yl)ethanamine


Comparative Reactivity in Cross-Coupling: 6-Bromo vs. 6-Chloro Analogs

The aryl bromide moiety of 2-(6-Bromopyridin-3-yl)ethanamine provides a superior handle for palladium-catalyzed cross-coupling reactions compared to its 6-chloro analog. In the context of 2-aminopyridine synthesis, 6-bromopyridine derivatives were demonstrated to be excellent substrates for Suzuki-Miyaura cross-coupling, enabling efficient C-C bond formation to generate highly functionalized 2-aminopyridines. This reactivity is a key differentiator, as the corresponding 6-chloro derivative is significantly less reactive under standard conditions, often requiring harsher conditions or more specialized catalysts, limiting its synthetic utility [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Binding Affinity for Bromodomain-Containing Protein 4 (BRD4)

A derivative containing the 2-(6-bromopyridin-3-yl)ethanamine core exhibits binding affinity for BRD4. In a fluorescence anisotropy assay, a specific compound (ChEMBL ID: CHEMBL2017288) demonstrated an IC50 of 251.19 nM against BRD4. This contrasts with other structurally related compounds in the same series, which showed a wide range of activities, from 398.11 nM to >7.9 µM. This data establishes the scaffold as a viable starting point for developing potent BRD4 inhibitors [1].

Epigenetics Drug Discovery BRD4 Inhibition

Structural Differentiation: Achiral Scaffold vs. Chiral Alpha-Methylated Analogs

2-(6-Bromopyridin-3-yl)ethanamine is an achiral, unbranched building block, differentiating it fundamentally from key chiral analogs like (R)-1-(6-Bromopyridin-3-yl)ethanamine. The latter is specifically utilized as a crucial intermediate for synthesizing complex, stereochemically defined pharmaceuticals, such as the kinase inhibitors Pralsetinib and Cabozantinib . The absence of a chiral center in the target compound makes it a more straightforward and cost-effective starting material for chemical space exploration and initial SAR studies where stereochemistry is not yet a primary design constraint.

Synthetic Chemistry Chiral Resolution Drug Design

Definitive Application Scenarios for Procuring 2-(6-Bromopyridin-3-yl)ethanamine


Diversification of 2-Aminopyridine Libraries via Cross-Coupling

This scenario directly leverages the compound's superior reactivity as an aryl bromide in palladium-catalyzed cross-coupling reactions. Research groups focused on synthesizing novel 2-aminopyridine derivatives for biological screening will find the 6-bromo handle of this building block essential for efficient C-C bond formation with various arylboronic acids, enabling the rapid generation of chemical diversity [1].

Early-Stage Exploration of Bromodomain (BRD4) Inhibitors

As demonstrated by the ChEMBL data, the 2-(6-bromopyridin-3-yl)ethanamine scaffold can be integrated into molecules that exhibit potent BRD4 inhibition [2]. Procurement of this building block is justified for medicinal chemistry teams initiating hit-to-lead campaigns targeting BRD4 or related bromodomain proteins. Its use allows for the generation of novel analogs around a proven, active core.

Cost-Effective, Non-Chiral SAR Studies

In early drug discovery, exploring a wide chemical space efficiently is paramount. For projects where target stereochemistry is unknown or not yet a priority, 2-(6-Bromopyridin-3-yl)ethanamine offers a significant advantage over its chiral, alpha-methylated analog (e.g., (R)-1-(6-Bromopyridin-3-yl)ethanamine) . Its achiral nature eliminates the need for expensive and time-consuming chiral resolution or asymmetric synthesis steps, providing a more economical and streamlined entry point for structure-activity relationship investigations.

Scaffold for Elaboration into Multitargeted Kinase Inhibitors

The broader class of pyridin-3-amine derivatives has been validated as a core for developing multitargeted protein kinase inhibitors, with demonstrated potential in oncology applications like non-small cell lung cancer [3]. While the target compound itself is not a drug, it serves as a foundational building block for constructing libraries of novel pyridin-3-amine-based kinase inhibitors. Procuring it supports medicinal chemistry efforts aimed at designing next-generation compounds in this therapeutically relevant class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Bromopyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.